

Commercial availability of 6-Ethylpicolinic acid for research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Ethylpicolinic acid*

Cat. No.: *B1339019*

[Get Quote](#)

6-Ethylpicolinic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **6-Ethylpicolinic acid** (CAS No. 4080-48-2), a substituted pyridine carboxylic acid of interest for research and development. This document covers its commercial availability, physicochemical properties, a plausible synthesis protocol, and potential areas of application based on related compounds.

Commercial Availability

6-Ethylpicolinic acid is a specialty chemical. While not widely stocked as a standard research chemical, it is available from a select number of suppliers, often on a "spot supply" or made-to-order basis. Researchers interested in acquiring this compound should contact the suppliers directly for quotations and lead times.

Supplier Name	CAS Number	Notes
A2B Chem ^[1]	4080-48-2	Listed as available with 97% purity.
Acmec Biochemical ^[2]	4080-48-2	Listed as a product, with inquiries for pricing and availability encouraged.
Sigma-Aldrich ^[3]	4080-48-2	Available through their platform from partners like AstaTech, Inc.
Angene International Limited ^[4]	4080-48-2	Listed as a product for inquiry.
ChemicalBook ^[5]	4080-48-2	Aggregates listings from various suppliers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **6-Ethylpicolinic acid**. It is important to note that some of these values are predicted and should be confirmed experimentally.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	-
Molecular Weight	151.16 g/mol	-
CAS Number	4080-48-2	-
Appearance	White to off-white solid (predicted)	-
Melting Point	63-64 °C	ChemBK
Boiling Point	293.0±28.0 °C (predicted)	ChemBK
Density	1.180±0.06 g/cm ³ (predicted)	ChemBK
pKa	1.09±0.50 (predicted)	ChemBK
Storage Temperature	2-8°C	ChemBK

Synthesis of 6-Ethylpicolinic Acid

Given the limited commercial availability, in-house synthesis may be a viable option for researchers. A plausible and commonly employed method for the synthesis of 6-alkyl-picolinic acids is the oxidation of the corresponding 2-alkyl-6-methylpyridine. The following protocol is adapted from established procedures for similar compounds, such as the synthesis of 6-methylpicolinic acid.

Proposed Synthetic Pathway

The synthesis of **6-Ethylpicolinic acid** can be achieved through the selective oxidation of the methyl group of a suitable precursor, such as 2-ethyl-6-methylpyridine.

[Click to download full resolution via product page](#)

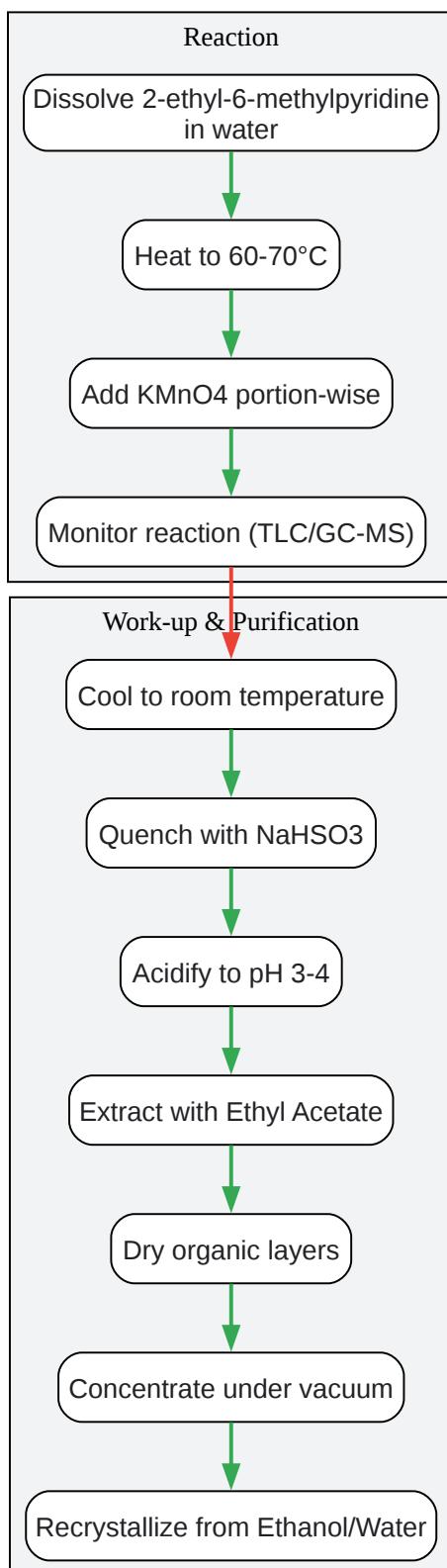
Caption: Proposed synthesis pathway for **6-Ethylpicolinic acid**.

Experimental Protocol: Oxidation of 2-Ethyl-6-methylpyridine

This protocol is a general guideline and may require optimization.

Materials:

- 2-Ethyl-6-methylpyridine
- Potassium permanganate (KMnO₄)
- Deionized water
- Sulfuric acid (for pH adjustment)
- Sodium bisulfite (for quenching)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)
- Ethanol (for recrystallization)


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-6-methylpyridine in deionized water.
- Oxidation: Gently heat the solution to approximately 60-70°C. Add potassium permanganate portion-wise over several hours. The reaction is exothermic; maintain the temperature within the desired range. The progress of the reaction can be monitored by TLC or GC-MS.
- Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. A brown precipitate of manganese dioxide will be present.
- Quenching: Carefully add sodium bisulfite to the mixture until the brown precipitate dissolves and the solution becomes colorless. This step quenches any unreacted potassium

permanganate.

- pH Adjustment: Acidify the reaction mixture to a pH of approximately 3-4 using dilute sulfuric acid. The desired **6-Ethylpicolinic acid** will precipitate out of the solution.
- Extraction: Extract the aqueous solution multiple times with ethyl acetate.
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Recrystallize the crude **6-Ethylpicolinic acid** from a suitable solvent system, such as ethanol/water, to obtain the purified product.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **6-Ethylpicolinic acid**.

Potential Applications and Research Context

While specific experimental protocols detailing the use of **6-Ethylpicolinic acid** are not readily available in the published literature, the broader class of picolinic acid derivatives has been investigated for a variety of applications in drug discovery and materials science. Picolinic acid and its analogs are known to be involved in various biological processes and are used as intermediates in the synthesis of pharmaceuticals.

The structural motif of 6-substituted picolinic acids is present in molecules with diverse biological activities. For instance, various picolinic acid derivatives are explored for their potential as enzyme inhibitors and in the development of therapeutic agents for respiratory disorders. The carboxylic acid and the pyridine nitrogen provide versatile handles for further chemical modifications, making **6-Ethylpicolinic acid** a potentially valuable building block for the synthesis of more complex molecules. Researchers can explore its use as a ligand in coordination chemistry or as a precursor for novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. a2bchem.com [a2bchem.com]
- 2. 4080-48-2[6-Ethylpicolinic acid]- Acme Biochemical [acmec.com.cn]
- 3. 6-ETHYLPICOLINIC ACID | 4080-48-2 [sigmaaldrich.com]
- 4. 6-Ethylpicolinic acid | CAS 4080-48-2 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 5. 2-Pyridinecarboxylicacid,6-ethyl-(9CI) | 4080-48-2 [chemicalbook.com]
- To cite this document: BenchChem. [Commercial availability of 6-Ethylpicolinic acid for research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339019#commercial-availability-of-6-ethylpicolinic-acid-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com